Cyclohexyl methanesulfonate
Overview
Description
Cyclohexyl methanesulfonate is a chemical compound that is related to various research areas, including organic synthesis and chemical reactions involving methanesulfonate groups. While the provided papers do not directly discuss cyclohexyl methanesulfonate, they do provide insights into related compounds and reactions that can help us understand the properties and synthesis of cyclohexyl methanesulfonate.
Synthesis Analysis
The synthesis of cyclohexyl-related compounds can be complex and involves multiple steps. For instance, the development of cyclohexylhydrazine dimethanesulfonate involves condensation, reduction, and derivatization steps, indicating that the synthesis of cyclohexyl methanesulfonate might also require a multi-step process . Additionally, the synthesis of methyl sulfonamide using methanesulfonyl chloride suggests that similar methods could potentially be applied to synthesize cyclohexyl methanesulfonate .
Molecular Structure Analysis
The molecular structure of compounds similar to cyclohexyl methanesulfonate can be studied using spectroscopic methods. For example, the structure of a complex involving a methanesulfonate-related compound was determined using FT-IR and NMR spectroscopy, which could also be applicable for analyzing the structure of cyclohexyl methanesulfonate .
Chemical Reactions Analysis
Chemical reactions involving methanesulfonate groups are diverse. Methanesulfonic acid has been used as a catalyst in the addition to oleic acid and cyclohexene, indicating its reactivity and potential role in reactions involving cyclohexyl methanesulfonate . Furthermore, the study of the reaction of cyclopropyl ketones with acetyl methanesulfonate shows that methanesulfonate can participate in ring-opening reactions under neutral conditions10.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonate compounds can be inferred from related studies. For example, the kinetic study of the formation and decomposition of cyclohexylsulfonyl radicals provides insights into the reactivity and stability of cyclohexyl methanesulfonate under certain conditions . Additionally, the antagonistic effects of cycloheximide on ethyl methanesulfonate-induced mutations suggest that cyclohexyl methanesulfonate may also interact with biological systems .
Scientific Research Applications
Microbial Metabolism
Methanesulfonic acid is a key intermediate in the biogeochemical cycling of sulfur, used by various aerobic bacteria as a source of sulfur and carbon for growth. Methanesulfonate oxidation is initiated by methanesulfonate monooxygenase (Kelly & Murrell, 1999).
Chemical Synthesis and Catalysis
- Cyclohexyl methanesulfonate plays a role in the acid-catalyzed alkylation of phenol with cyclohexene, showing consistent catalyst activity across various sulfonic resins (Ronchin, Quartarone, & Vavasori, 2012).
- Calcium methanesulfonate, synthesized and characterized in studies, is utilized in the esterification of chloroacetic acid with isopropanol, showing higher catalytic activity than other Lewis acids (Heng, 2004).
- Methanesulfonic acid is an efficient substitute for ethereal HCl in the reductive ring-opening of O-benzylidene acetals (Zinin et al., 2007).
Analytical Applications
Methanesulfonic acid is used in the amino acid analysis of proteins and peptides, offering precise compositional analysis from a single hydrolysate and distinguishing between different sulfur-containing amino acid forms (Simpson, Neuberger, & Liu, 1976).
Environmental and Green Chemistry
Methanesulfonic acid, with characteristics like aqueous solubility and low toxicity, is ideal for various electrochemical processes and environmentally favorable metal alkanesulfonate salt preparation (Gernon, Wu, Buszta, & Janney, 1999).
Safety And Hazards
Future Directions
Sulfur-containing compounds like Cyclohexyl methanesulfonate have gained significant attention due to their unique features in building stable electrode–electrolyte interphases and protect battery cells from overcharging . Future work on the development of sulfur-containing compounds as functional electrolyte additives is also provided .
properties
IUPAC Name |
cyclohexyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-11(8,9)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGOBKOHQTZGIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936549 | |
Record name | Cyclohexyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl methanesulfonate | |
CAS RN |
16156-56-2 | |
Record name | Methanesulfonic acid, cyclohexyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16156-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonic acid, cyclohexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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